Carbanide;cyclopenta-1,3-diene;hafnium(4+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

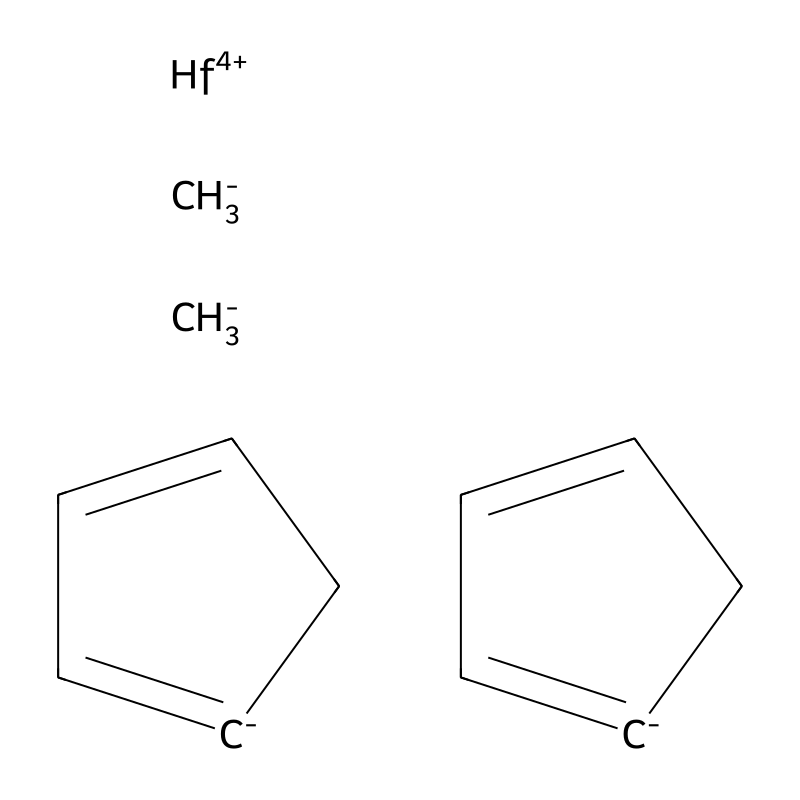

Carbanide;cyclopenta-1,3-diene;hafnium(4+) is an organometallic compound more commonly referred to as Dimethylbis(cyclopentadienyl)hafnium(IV). It belongs to the metallocene family, characterized by a central hafnium atom coordinated to two cyclopentadienyl rings and two methyl groups. The chemical formula for this compound is , and it has a molecular weight of approximately 338.75 g/mol . The structure features a distorted tetrahedral geometry around the hafnium center, with the cyclopentadienyl rings adopting a -hapticity, where each ring donates five electrons to the hafnium atom.

Synthesis and Characterization

Dimethylbis(cyclopentadienyl)hafnium(IV), also known as Cp₂HfMe₂, is an organometallic compound belonging to the metallocene family. Researchers first synthesized this compound in 1991 through the reaction of hafnium tetrachloride and sodium cyclopentadienide in tetrahydrofuran (THF) [].

Various analytical techniques are employed to characterize Cp₂HfMe₂. These include nuclear magnetic resonance (NMR) spectroscopy for identifying the compound's structure and composition []. X-ray crystallography is another method used to determine the arrangement of atoms within the molecule [].

Potential Applications in Catalysis

Research suggests that Cp₂HfMe₂ possesses catalytic properties, making it a potential candidate for various industrial processes. One area of interest is olefin polymerization, which involves the creation of long-chain polymers from simpler olefin molecules [, ].

In addition to its synthesis, this compound can engage in catalytic reactions, particularly in olefin polymerization processes, where it facilitates the formation of long-chain polymers from simpler olefin molecules .

The primary synthesis method for carbanide;cyclopenta-1,3-diene;hafnium(4+) involves the reaction of hafnium tetrachloride with sodium cyclopentadienide in a solvent like tetrahydrofuran. This method has been well-documented since its first synthesis in 1991 by E. Samuel et al.. Other methods may include variations in solvents or reactants, but the core reaction remains consistent across studies.

Carbanide;cyclopenta-1,3-diene;hafnium(4+) has significant applications primarily in materials science and catalysis. Its ability to act as a catalyst makes it valuable in:

- Olefin Polymerization: Facilitating the production of polymers from olefins.

- Thin Film Deposition: Used in semiconductor manufacturing processes.

- Catalytic Reactions: Potential use in various industrial chemical transformations .

Several compounds share structural or functional similarities with carbanide;cyclopenta-1,3-diene;hafnium(4+). Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| Dimethylbis(cyclopentadienyl)zirconium(IV) | Similar metallocene structure with zirconium | May exhibit different catalytic properties |

| Dimethylbis(cyclopentadienyl)titanium(IV) | Another metallocene with titanium as the central atom | Known for its effectiveness in polymerization |

| Methyltricyclopentadienylhafnium(IV) | Contains three cyclopentadienyl rings | Potentially different reactivity profiles |

Carbanide;cyclopenta-1,3-diene;hafnium(4+) is unique due to its specific hafnium center and the presence of methyl groups which influence its reactivity and catalytic properties compared to other metallocenes .